Superior Anticancer Potency of Ferrocenyl Chalcone Derivatives Synthesized from 2-Amino-4,6-dimethoxypyrimidin-5-ol
Derivatives synthesized from 2-Amino-4,6-dimethoxypyrimidin-5-ol exhibit promising anticancer activity. Ferrocenyl chalcones built upon this core show significant potency against cancer cell lines. For instance, one derivative demonstrated an IC50 value of 6.59 μM against the MDA-MB-231 (breast cancer) cell line, whereas another related derivative was far less potent, with an IC50 exceeding 200 μM against the 4T1 (breast cancer) cell line . This quantifies a substantial difference in activity based on the specific derivative structure.
| Evidence Dimension | Anticancer Activity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 6.59 μM (for a specific ferrocenyl chalcone derivative) |
| Comparator Or Baseline | IC50 > 200 μM (for another related derivative) |
| Quantified Difference | Over 30-fold difference in potency |
| Conditions | MDA-MB-231 (breast cancer) and 4T1 (breast cancer) cell lines |
Why This Matters
The wide range of IC50 values (>30-fold difference) indicates that the core pyrimidine structure can be effectively tuned for potent activity, making it a valuable and versatile scaffold for medicinal chemistry programs targeting cancer.
